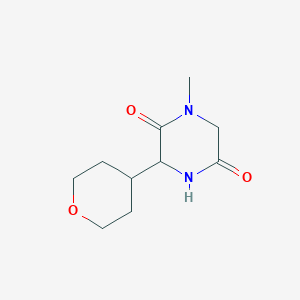

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

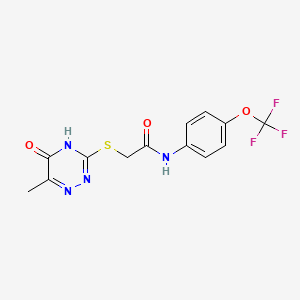

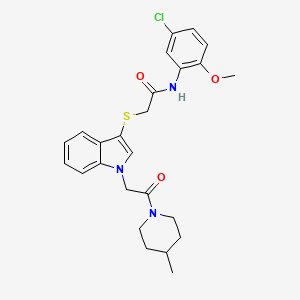

The synthesis pathway for 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde involves the condensation of 2-aminophenol with salicylaldehyde followed by oxidation of the resulting Schiff base to form the target compound. The detailed synthesis method involves several steps, including dissolving 2-aminophenol and salicylaldehyde in acetic acid, heating the mixture, cooling it to room temperature, filtering the precipitate, and drying it under vacuum to obtain the Schiff base intermediate.Molecular Structure Analysis

The molecular formula of this compound is C9H7NO3. The InChI Key is JQERLCYNQAMNLK-UHFFFAOYSA-N. The Canonical SMILES representation is C1C(=O)NC2=C(C=CC=C2O1)C=O.Scientific Research Applications

Synthesis and Chemical Properties

- Efficient Synthesis Routes : A study details the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, demonstrating high-yielding, purification-friendly routes yielding gram quantities of each aldehyde (Brooks et al., 2010).

- Knoevenagel Condensation Reactions : The compound has been used in Knoevenagel condensation reactions in ionic liquids, showing higher yields and shorter reaction times compared to conventional procedures (Hangarge et al., 2002).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Synthesis : Benzoxazinyl pyrazolone arylidenes, derived from a related compound, were synthesized and found potent as antimicrobials and antioxidants (Sonia et al., 2013).

Environmental and Green Chemistry

- Eco-Friendly Synthesis Methods : Research has been conducted on water-mediated, uncatalyzed synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde, offering an environmentally friendly synthesis route (Hangarge et al., 2001).

- Biocatalytic Synthesis : An innovative and environmentally friendly biocatalytic synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as an alternative to hazardous solvents was demonstrated (Petronijević et al., 2017).

Pharmaceutical and Biological Research

- Pharmaceutical Applications : The benzoxazinone class, which includes 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives, has shown potential in pharmaceuticals, demonstrating phytotoxic, antifungal, antimicrobial, and antifeedant effects (Macias et al., 2009).

Mechanism of Action

Target of Action

. These enzymes play crucial roles in the immune response and coagulation pathways, respectively.

Mode of Action

. This inhibition could potentially alter the activity of these enzymes, leading to changes in the immune response and coagulation pathways.

Result of Action

They have also shown potential as human leucocyte elastase and C1r serine protease inhibitors .

Safety and Hazards

Properties

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERLCYNQAMNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2O1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)